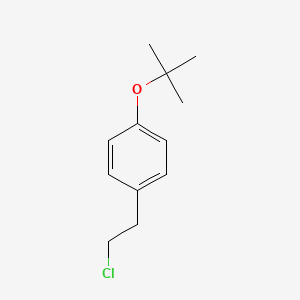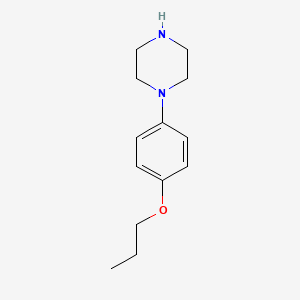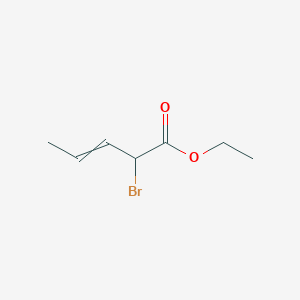![molecular formula C13H18SSe B12558186 {2-[(2-Methylpropyl)selanyl]-2-(methylsulfanyl)ethenyl}benzene CAS No. 144937-47-3](/img/structure/B12558186.png)
{2-[(2-Methylpropyl)selanyl]-2-(methylsulfanyl)ethenyl}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[(2-Methylpropyl)selanyl]-2-(methylsulfanyl)ethenyl}benzene is an organoselenium compound characterized by the presence of both selenium and sulfur atoms within its molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-Methylpropyl)selanyl]-2-(methylsulfanyl)ethenyl}benzene typically involves the reaction of 2-(methylsulfanyl)ethenylbenzene with a selenium-containing reagent. One common method is the nucleophilic substitution reaction where 2-(methylsulfanyl)ethenylbenzene reacts with 2-methylpropylselenol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
{2-[(2-Methylpropyl)selanyl]-2-(methylsulfanyl)ethenyl}benzene undergoes various types of chemical reactions, including:
Oxidation: The selenium and sulfur atoms can be oxidized to form selenoxides and sulfoxides, respectively.
Reduction: Reduction reactions can convert selenoxides and sulfoxides back to their original forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium or sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions.
Major Products
Oxidation: Selenoxides and sulfoxides.
Reduction: The original selenium and sulfur-containing compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, {2-[(2-Methylpropyl)selanyl]-2-(methylsulfanyl)ethenyl}benzene serves as a precursor for the synthesis of more complex organoselenium compounds. Its unique reactivity makes it a valuable intermediate in the preparation of selenium-containing pharmaceuticals and materials.
Biology and Medicine
The compound’s potential antioxidant properties are of interest in medicinal chemistry. Selenium-containing compounds are known for their ability to scavenge free radicals, and this compound may be explored for its therapeutic potential in treating oxidative stress-related diseases.
Industry
In the materials science field, this compound can be used in the development of novel materials with enhanced electronic and optical properties. Its incorporation into polymers and other materials can improve their performance in various applications.
作用機序
The mechanism by which {2-[(2-Methylpropyl)selanyl]-2-(methylsulfanyl)ethenyl}benzene exerts its effects involves the interaction of its selenium and sulfur atoms with biological molecules. Selenium can form selenoproteins that play a role in antioxidant defense, while sulfur can participate in redox reactions. The compound may target specific enzymes and pathways involved in oxidative stress and inflammation, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
2-(Methylsulfanyl)ethenylbenzene: Lacks the selenium atom, making it less reactive in certain chemical reactions.
2-[(2-Methylpropyl)selanyl]ethenylbenzene: Similar structure but without the methylsulfanyl group, affecting its reactivity and applications.
2-[(2-Methylpropyl)selanyl]-2-(methylsulfanyl)ethane: Similar but with a saturated carbon chain, which may influence its chemical properties.
Uniqueness
{2-[(2-Methylpropyl)selanyl]-2-(methylsulfanyl)ethenyl}benzene is unique due to the presence of both selenium and sulfur atoms, which confer distinct reactivity and potential applications. Its dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds.
特性
CAS番号 |
144937-47-3 |
|---|---|
分子式 |
C13H18SSe |
分子量 |
285.3 g/mol |
IUPAC名 |
[2-(2-methylpropylselanyl)-2-methylsulfanylethenyl]benzene |
InChI |
InChI=1S/C13H18SSe/c1-11(2)10-15-13(14-3)9-12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3 |
InChIキー |
BPUXOVNFISJYQT-UHFFFAOYSA-N |
正規SMILES |
CC(C)C[Se]C(=CC1=CC=CC=C1)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(1-Hydroxypropan-2-yl)amino]pent-3-en-2-one](/img/structure/B12558117.png)
![2,2'-(Hexane-1,6-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B12558123.png)




![11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate](/img/structure/B12558150.png)





